molecular formula C10H13Cl2NO3 B13762747 Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- CAS No. 75228-91-0

Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl-

Cat. No.: B13762747
CAS No.: 75228-91-0
M. Wt: 266.12 g/mol
InChI Key: SXLQNROISUBZPO-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- is a complex organic compound with a unique structure that includes a dichloroacetamide core and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- typically involves multiple steps, starting with the preparation of the dichloroacetamide core. This can be achieved through the reaction of acetamide with chlorine under controlled conditions. The furan ring is then introduced through a series of reactions involving methoxymethylation and subsequent coupling with the dichloroacetamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include various substituted amides, furans, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The dichloroacetamide group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The furan ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: Similar in structure but with different substituents.

    2,2-Dichloroacetamide: Shares the dichloroacetamide core but lacks the furan ring.

    2-Chloro-N,N-dimethylacetamide: Another related compound with different substituents.

Uniqueness

What sets Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- apart is its unique combination of a dichloroacetamide core and a furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

75228-91-0

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

2,2-dichloro-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C10H13Cl2NO3/c1-13(10(14)9(11)12)5-7-3-4-8(16-7)6-15-2/h3-4,9H,5-6H2,1-2H3

InChI Key

SXLQNROISUBZPO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(O1)COC)C(=O)C(Cl)Cl

Origin of Product

United States

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